N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
Description
N-{[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a pyridazinone derivative characterized by a 2-fluorophenyl substituent at position 3 of the pyridazine ring and a beta-alanine moiety linked via an acetyl group. Pyridazinones are heterocyclic compounds with demonstrated bioactivity in medicinal chemistry, particularly as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds .
Properties
Molecular Formula |
C15H14FN3O4 |
|---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
3-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H14FN3O4/c16-11-4-2-1-3-10(11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
InChI Key |
PYDCFTAUMQTUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method includes the acylation of beta-alanine with an appropriate acylating agent, followed by the introduction of the fluorophenyl and pyridazinone groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The beta-alanine moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A: 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide ()
- Structural Differences :
- Fluorophenyl Position : 4-fluorophenyl (Compound A) vs. 2-fluorophenyl (Target Compound).
- Amide Group : Pyridin-2-yl acetamide (Compound A) vs. beta-alanine (Target Compound).
- Implications: The 4-fluorophenyl group in Compound A may exhibit distinct electronic effects compared to the 2-fluorophenyl group in the target compound. The pyridinyl acetamide in Compound A introduces aromaticity and basicity, contrasting with the ionizable carboxylic acid in beta-alanine. This difference likely impacts solubility and pharmacokinetics.
Compound B: Benzyloxy Pyridazine Derivatives ()
- Structural Differences: Core Structure: Benzyloxy-substituted pyridazine (Compound B) vs. acetyl-beta-alanine-linked pyridazinone (Target Compound). Functional Groups: Sulfonamide (Compound B) vs. carboxylic acid (Target Compound).
- Implications: The benzyloxy group in Compound B may enhance lipophilicity, whereas the beta-alanine in the target compound improves aqueous solubility. Sulfonamides are known for hydrogen-bonding capabilities, which could influence target selectivity .
Heterocyclic Core Modifications
Compound C: Benzothiazole Acetamide Derivatives ()
- Structural Differences: Core Structure: Benzothiazole (Compound C) vs. pyridazinone (Target Compound). Substituents: Trifluoromethyl/methoxy groups (Compound C) vs. fluorophenyl (Target Compound).
- Trifluoromethyl groups in Compound C provide electron-withdrawing effects and metabolic resistance, differing from the fluorine’s ortho-specific steric and electronic effects in the target compound .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Pyridazinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
